[2-(Methylamino)-5-nitrophenyl]methanol
Overview
Description
[2-(Methylamino)-5-nitrophenyl]methanol is an organic compound with the molecular formula C8H10N2O3 It is characterized by the presence of a methylamino group and a nitro group attached to a phenyl ring, with a methanol group at the para position relative to the nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Methylamino)-5-nitrophenyl]methanol typically involves the nitration of a suitable precursor, followed by the introduction of the methylamino group. One common method involves the nitration of 2-methylphenol to produce 2-methyl-5-nitrophenol, which is then subjected to a methylation reaction to introduce the methylamino group. The final step involves the reduction of the nitro group to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and methylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
[2-(Methylamino)-5-nitrophenyl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst is often used for the reduction of the nitro group.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenylmethanol derivatives.
Scientific Research Applications
[2-(Methylamino)-5-nitrophenyl]methanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of [2-(Methylamino)-5-nitrophenyl]methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(Methylamino)ethanol: Similar in structure but lacks the nitro group.
2-(Dimethylamino)ethanol: Contains an additional methyl group on the amino nitrogen.
2-(Methylamino)-5-nitrophenol: Similar but lacks the methanol group.
Uniqueness
[2-(Methylamino)-5-nitrophenyl]methanol is unique due to the presence of both a methylamino group and a nitro group on the phenyl ring, along with a methanol group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
[2-(methylamino)-5-nitrophenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-9-8-3-2-7(10(12)13)4-6(8)5-11/h2-4,9,11H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGERWDZJRVNQSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)[N+](=O)[O-])CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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